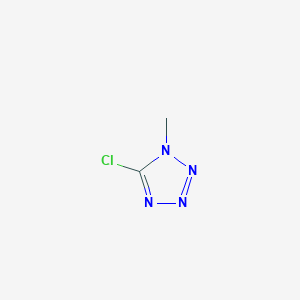
4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl” is a chemical compound with the CAS Number: 582293-64-9. Its IUPAC name is 4’-fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-carbonitrile . The molecular weight of this compound is 265.21 .
Synthesis Analysis
The synthesis of compounds similar to “4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl” has been reported in the literature. For instance, a silver-catalyzed [3 + 2] cycloaddition reaction of dicyanoalkenes with trifluorodiazoethane (CF3CHN2) has been used to construct pyrazoles that are simultaneously adorned by trifluoromethyl and cyano groups .Molecular Structure Analysis
The InChI code for “4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl” is 1S/C14H7F4N/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-7H . This code provides a unique representation of the molecular structure.Applications De Recherche Scientifique
Mesogenic and Dielectric Properties
4'-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl compounds have been studied for their mesogenic and dielectric properties. They are useful in formulating high birefringence nematic mixtures, suitable for photonic applications in the infra-red, GHz, and THz range of electromagnetic radiation. This makes them relevant for advanced technological applications, such as liquid crystal displays and other photonic devices (Dziaduszek et al., 2017).
Synthesis and Transition Temperatures
The synthesis of 4'-alkyl- and 4'-alkoxy-4-cyano-3-fluorobiphenyls, a related compound, has been explored. This research helps in understanding the effects of fluoro substitution on transition temperatures in biphenyls, which is crucial for developing materials with desired thermal properties for specific applications (Gray et al., 1995).
Fluorescence Probes
These compounds have potential applications in developing highly sensitive and powerful fluorescent probes. By tuning the molecular structure, it's possible to create probes that are sensitive to pH changes and solvent proticity. This is particularly useful in biochemical and medical diagnostics (Maus & Rurack, 2000).
Blue Phase Liquid Crystals
In the field of liquid crystals, these compounds are used to induce the blue phase when doped with chiral additives. This research is significant for the development of new types of liquid crystal displays and optical devices (Li et al., 2013).
Polymer Synthesis
They have been used in the synthesis of novel polymers, including the creation of trisubstituted ethylenes for copolymerization with styrene. This research contributes to the development of new materials with specific mechanical and thermal properties (Humanski et al., 2018).
Orientations Futures
The future directions for “4’-Cyano-4-fluoro-3-(trifluoromethyl)biphenyl” and similar compounds could involve their use in the development of new pharmaceuticals and agrochemicals. The dual incorporation of trifluoromethyl and cyano groups into one heterocyclic core in a single-step reaction represents an appealing but largely unaddressed synthetic challenge . This could be an area of future research.
Propriétés
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLQKXOLILACPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609961 |
Source


|
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582293-64-9 |
Source


|
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














